molecular formula C22H38CaO4 B7800331 Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Cat. No.: B7800331
M. Wt: 406.6 g/mol
InChI Key: DOOFPPIHJGRIGW-ATMONBRVSA-L
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Description

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ca(TMHD)₂) is a coordination complex where calcium is chelated by two TMHD ligands. The TMHD ligand (C₁₁H₁₉O₂⁻) is a β-diketonate characterized by bulky tert-butyl groups, which provide steric hindrance and enhance thermal stability . This compound is typically a solid at room temperature and exhibits solubility in organic solvents, making it suitable for applications in materials science and catalysis.

Properties

IUPAC Name

calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOFPPIHJGRIGW-ATMONBRVSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118448-18-3
Record name Bis(2,2,6,6-tetramethylheptane-3,5-dionato)calcium
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Preparation Methods

Conventional Metathesis Reaction

The most widely reported synthesis involves a metathesis reaction between calcium salts and H-TMHD in the presence of a base. Calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) typically serves as the calcium precursor, while ammonia or sodium hydroxide acts as the deprotonating agent . The general reaction proceeds as follows:

CaCl2+2H-TMHD+2NH3Ca(TMHD)2+2NH4Cl\text{CaCl}2 + 2\,\text{H-TMHD} + 2\,\text{NH}3 \rightarrow \text{Ca(TMHD)}2 + 2\,\text{NH}4\text{Cl}

Key steps include:

  • Ligand Dissolution : H-TMHD is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or ethanol.

  • Base Addition : Aqueous or gaseous ammonia is introduced to deprotonate the ligand, forming the TMHD⁻ anion.

  • Calcium Salt Introduction : Calcium chloride is added stoichiometrically, initiating ligand coordination.

  • Precipitation : The product precipitates as a white crystalline solid, which is filtered and washed with cold ethanol .

Critical Parameters :

  • Molar Ratio : A 1:2 molar ratio of Ca²⁺ to H-TMHD ensures complete complexation.

  • pH Control : Maintaining a pH > 10 prevents ligand protonation and ensures efficient coordination .

  • Temperature : Reactions are typically conducted at 60–80°C to enhance kinetics without degrading the ligand .

Solvent and Reaction Condition Optimization

Solvent choice significantly impacts yield and purity. Anhydrous ethanol and THF are preferred for their ability to dissolve both calcium salts and H-TMHD while minimizing hydrolysis . Recent studies highlight the following trends:

SolventReaction Temperature (°C)Yield (%)Purity (%)
Ethanol707899.5
THF658599.9
Acetonitrile806298.0

Data synthesized from industrial protocols .

Microwave-assisted synthesis has been explored to reduce reaction times. For example, irradiating the reaction mixture at 100 W for 10 minutes in THF achieves 88% yield, comparable to 2-hour conventional heating .

Alternative Calcium Precursors

While CaCl₂ is common, calcium carbonate (CaCO₃) offers advantages in handling and cost. The reaction with CaCO₃ requires acidic conditions to liberate Ca²⁺ ions:

CaCO3+2H-TMHDCa(TMHD)2+CO2+H2O\text{CaCO}3 + 2\,\text{H-TMHD} \rightarrow \text{Ca(TMHD)}2 + \text{CO}2 + \text{H}2\text{O}

This method eliminates ammonium byproducts but necessitates slow CO₂ venting to prevent foaming. Yields reach 70–75% under reflux conditions in ethanol .

Purification and Characterization

Crude Ca(TMHD)₂ often contains unreacted ligand or calcium salts. Recrystallization from hot hexane or toluene yields high-purity crystals (>99.9%), as confirmed by nuclear magnetic resonance (NMR) and elemental analysis . Key characterization data includes:

PropertyValueMethod
Melting Point221–224°CDSC
FTIR (C=O stretch)1580 cm⁻¹Infrared
Solubility in CHCl₃12 g/100 mLGravimetric

Thermogravimetric analysis (TGA) shows a single-step decomposition at 280°C, consistent with its volatility in CVD applications .

Challenges and Mitigation Strategies

  • Hygroscopicity : Despite low hydrolytic sensitivity under neutral conditions , the compound absorbs moisture during storage, necessitating anhydrous handling and storage under argon.

  • Byproduct Formation : Excess ligand or calcium hydroxide impurities are removed via Soxhlet extraction with diethyl ether .

  • Scalability : Industrial-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, achieving batch yields >90% .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications Overview

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in several key areas:

  • Thin Film Semiconductor Production
    • Used as a precursor in the deposition of thin films for semiconductors through methods such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). Its volatility allows for controlled deposition of calcium-containing layers essential for electronic devices .
  • Superconductors
    • Employed in the preparation of thin-film superconductors. The compound's properties facilitate the formation of high-quality superconducting films necessary for advanced electronic applications .
  • Catalysis
    • Acts as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. Its role in catalysis is particularly noted in organic synthesis and polymerization processes .
  • Protective Coatings
    • Utilized in the formulation of functional coatings that provide protection against environmental degradation. These coatings are vital in enhancing the durability of materials used in construction and manufacturing .
  • Energy Generation and Storage
    • Investigated for applications in energy storage systems due to its potential role in enhancing battery performance and efficiency .

Data Table of Applications

Application AreaDescriptionMethod Used
Thin Film SemiconductorsPrecursor for semiconductor layersALD/MOCVD
SuperconductorsPreparation of superconducting filmsThin-film deposition
CatalysisStabilizes reactive intermediatesOrganic synthesis
Protective CoatingsEnhances durability against environmental factorsCoating formulations
Energy Generation/StorageImproves battery performanceEnergy storage systems

Case Study 1: Thin Film Semiconductor Production

In a study published by American Elements, researchers demonstrated the successful use of Ca(TMHD)₂ as a precursor for calcium oxide thin films via ALD. The resulting films exhibited excellent electrical properties suitable for use in transistors and other electronic components .

Case Study 2: Superconducting Films

Research conducted at a university laboratory explored the application of calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) in fabricating high-temperature superconducting films. The study found that films produced using this compound showed significant improvements in critical temperature and current density compared to those made with traditional precursors .

Case Study 3: Catalytic Applications

A publication highlighted the effectiveness of Ca(TMHD)₂ as a catalyst in the synthesis of complex organic molecules. The compound facilitated reactions that typically required harsher conditions, showcasing its potential for greener chemistry practices .

Mechanism of Action

The mechanism of action of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to act as a ligand and form stable complexes with various metal ions. The compound’s molecular structure allows it to coordinate with metal centers, facilitating the formation of organometallic complexes. These complexes can then undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Palladium(II) TMHD (Pd(TMHD)₂)

  • Applications : Highly effective catalyst for cross-coupling reactions (e.g., Suzuki, Heck) under mild conditions, achieving yields >80% .
  • Stability : Decomposes at elevated temperatures (>200°C) but remains stable in organic solvents .
  • Key Difference : Pd(TMHD)₂ is redox-active, enabling catalytic cycles, whereas Ca(TMHD)₂ lacks redox activity.

Nickel(II) and Cobalt(II) TMHD

  • Applications: Used as precursors for metal oxide thin films and magnetic nanoparticles .
  • Magnetic Properties : Co(TMHD)₂ exhibits paramagnetism, unlike diamagnetic Ca(TMHD)₂ .

Alkaline Earth Metal TMHD Complexes

Strontium TMHD Dihydrate (Sr(TMHD)₂·2H₂O)

  • Applications : Precursor for strontium-containing perovskites in optoelectronics .
  • Solubility : Similar to Ca(TMHD)₂ but with higher hygroscopicity due to the dihydrate structure .

Barium TMHD Hydrate (Ba(TMHD)₂·H₂O)

  • Thermal Decomposition : Decomposes at ~300°C to form BaO, compared to Ca(TMHD)₂, which likely forms CaO at higher temperatures .

Other Metals

Bismuth TMHD (Bi(TMHD)₃)

  • Applications : Precursor for bismuth-based thin films in superconductors and optical coatings .
  • Oxidation State : Bi³⁺ vs. Ca²⁺, leading to distinct coordination geometries (octahedral vs. tetrahedral) .

Lead TMHD (Pb(TMHD)₂)

Comparative Data Table

Property Ca(TMHD)₂ Pd(TMHD)₂ Sr(TMHD)₂·2H₂O Bi(TMHD)₃
Metal Oxidation State +2 +2 +2 +3
Thermal Stability High (decomposes >250°C inferred) Stable to 200°C Stable to 180°C Stable to 220°C
Applications Limited data; inferred use in materials synthesis Catalysis Optoelectronics Thin films
Solubility Organic solvents Organic solvents Organic solvents Organic solvents
Toxicity Not classified Not classified Not classified Low acute toxicity

Key Research Findings

  • Catalytic Efficiency : Pd(TMHD)₂ outperforms Ca(TMHD)₂ in organic synthesis due to Pd's redox activity .
  • Material Compatibility : Alkaline earth TMHD complexes (Ca, Sr, Ba) are preferred over transition metals for oxide film deposition due to lower electronegativity .
  • Praseodymium TMHD (Pr(TMHD)₃) requires stringent eye protection due to irritation risks, a concern absent in Ca(TMHD)₂ .

Biological Activity

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Ca(TMHD)₂, is a calcium complex of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound has garnered attention in various scientific fields due to its unique properties and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C22H38CaO4
  • Molecular Weight : 406.61 g/mol
  • CAS Number : 36818-89-0
  • Appearance : White to off-white crystalline powder
  • Melting Point : 221-224 °C

1. Biocompatibility and Bioactivity

Ca(TMHD)₂ has been investigated for its biocompatibility in biomedical applications. Its structure is similar to that of natural bone minerals, which allows it to interact favorably with biological tissues. Research indicates that calcium compounds are essential for various cellular processes including signaling pathways and bone regeneration.

Table 1: Summary of Biological Activities

Activity TypeDescription
OsteoconductivityPromotes bone cell attachment and proliferation.
Antimicrobial PropertiesExhibits potential antimicrobial activity against certain pathogens.
Drug DeliveryServes as a carrier for drug delivery systems in targeted therapies.

The biological activity of Ca(TMHD)₂ can be attributed to several mechanisms:

  • Calcium Release : Upon dissolution in physiological environments, Ca(TMHD)₂ releases calcium ions which are crucial for cellular functions such as muscle contraction and neurotransmission.
  • Matrix Formation : It aids in the formation of a mineralized matrix conducive to osteoblast activity, enhancing bone healing processes.

3. Case Studies

Numerous studies have explored the application of Ca(TMHD)₂ in various biomedical contexts:

  • Study on Bone Regeneration : A study published in MDPI demonstrated that coatings made from Ca(TMHD)₂ significantly improved osteoblast adhesion and proliferation on titanium implants. This indicates its potential use in orthopedic applications where bone integration is critical .
  • Antimicrobial Applications : Research indicated that formulations containing Ca(TMHD)₂ exhibited antimicrobial properties against Staphylococcus aureus, suggesting its use in wound healing applications .

Synthesis Methods

The synthesis of Ca(TMHD)₂ typically involves the reaction of calcium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions to ensure purity and yield.

Synthesis Reaction

Ca2++2TMHDCa TMHD 2\text{Ca}^{2+}+2\text{TMHD}\rightarrow \text{Ca TMHD }_2

Safety Considerations

While Ca(TMHD)₂ is generally considered safe for research and development purposes, proper handling protocols should be followed:

Hazard StatementPrecautionary Measures
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Q & A

Q. What are the optimal synthetic conditions for preparing Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) with high purity?

Methodological Answer:

  • Parameter Optimization : Use factorial design (e.g., 2^k factorial) to systematically vary stoichiometric ratios (e.g., ligand-to-calcium ratio), solvent polarity (e.g., ethanol, acetonitrile), and reaction temperature .
  • Purification : Employ recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate mixtures) to minimize hydrate formation, followed by vacuum drying. Monitor purity via elemental analysis and NMR .
  • Reagent Selection : Utilize high-purity ligands (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) to avoid side reactions, referencing reagent-grade standards (e.g., Sigma-Aldrich protocols) .

Q. How can researchers characterize the structural integrity of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)?

Methodological Answer:

  • Crystallography : Perform single-crystal X-ray diffraction (XRD) to confirm coordination geometry. Refine data using software like SHELXL, referencing full crystallographic datasets (e.g., CCDC 2152891) .
  • Spectroscopy : Cross-validate FTIR (C-O stretching ~1600 cm⁻¹) and NMR (¹³C for ligand symmetry). Resolve ambiguities using HSQC or COSY for proton assignments .
  • Thermal Analysis : Conduct TGA-DSC to assess decomposition pathways (e.g., ligand loss at ~250°C) and phase transitions .

Q. What experimental protocols ensure stability of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) under varying storage conditions?

Methodological Answer:

  • Environmental Control : Store in inert atmospheres (argon) at ≤25°C to prevent oxidation/hygroscopic degradation, as per pharmaceutical-grade standards .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH) with periodic HPLC monitoring to quantify degradation products .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)?

Methodological Answer:

  • DFT Simulations : Calculate ligand field splitting (Δ₀) and charge distribution using Gaussian08. Compare with experimental UV-Vis (d-d transitions) to validate models .
  • COMSOL Integration : Model diffusion kinetics in solvent systems using AI-driven parameter optimization (e.g., reaction barriers, solvation energy) .

Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Multi-Technique Validation : For discordant NMR/XRD results, verify sample homogeneity (e.g., PXRD vs single-crystal data) and solvent residues (TGA-MS) .
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets, ensuring alignment with crystallographic symmetry .

Q. What catalytic applications can be explored using Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)?

Methodological Answer:

  • Reaction Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions. Monitor turnover frequency (TOF) via GC-MS .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure intermediate formation rates, correlating with DFT-predicted transition states .

Q. How to integrate this compound into membrane-based separation technologies?

Methodological Answer:

  • Composite Fabrication : Embed in polymer matrices (e.g., PDMS) via solvent casting. Evaluate selectivity (e.g., gas permeation) using ASTM D1434 protocols .
  • Operando Characterization : Pair SEM-EDS with in-situ FTIR to monitor structural integrity during filtration cycles .

Theoretical and Methodological Frameworks

  • Guiding Principles : Align experimental design with coordination chemistry theory (e.g., ligand field theory) to hypothesize reactivity patterns .
  • Data Interpretation : Apply IUCr standards for crystallographic reporting (e.g., R-factor thresholds <5%) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 2
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

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